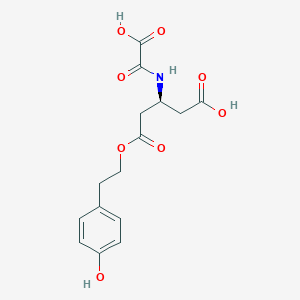
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached depending on the reagents and conditions used .
Scientific Research Applications
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress responses, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4,5-dihydropyrazine-2-carboxylic acid: This compound is structurally similar but lacks the ethyl group at the 6-position.
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-ethyl-6-oxo-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12) |
InChI Key |
QGXOLLLKVKALKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)






![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)






